8-Fluoro-5-methoxy-1,4-dihydroquinolin-4-one
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Overview
Description
8-Fluoro-5-methoxy-1,4-dihydroquinolin-4-one is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents . The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
The synthesis of 8-Fluoro-5-methoxy-1,4-dihydroquinolin-4-one typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common synthetic route includes the reaction of 4-fluoroaniline with Meldrum’s acid to form an intermediate, which is then cyclized to yield the desired quinoline derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
8-Fluoro-5-methoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace existing functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the fluorine atom can lead to the formation of various substituted quinoline derivatives .
Scientific Research Applications
8-Fluoro-5-methoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Industry: It is used in the development of new materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
8-Fluoro-5-methoxy-1,4-dihydroquinolin-4-one can be compared with other fluorinated quinolines, such as:
- 5-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one
- 6-Fluoro-2-cyanoquinolone
- 5-Methoxy-6-fluoro-1,8-naphthyridin-4-oxo-3-carboxylic acids
These compounds share similar structural features but differ in their specific substituents and biological activities .
Properties
Molecular Formula |
C10H8FNO2 |
---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
8-fluoro-5-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8FNO2/c1-14-8-3-2-6(11)10-9(8)7(13)4-5-12-10/h2-5H,1H3,(H,12,13) |
InChI Key |
YLWBFJWAAXBBOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=O)C=CNC2=C(C=C1)F |
Origin of Product |
United States |
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